molecular formula C16H12N4O2S B10936309 N-(1-methyl-1H-benzimidazol-2-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

N-(1-methyl-1H-benzimidazol-2-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B10936309
M. Wt: 324.4 g/mol
InChI Key: DYRACQXVQKUWFE-UHFFFAOYSA-N
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Description

N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-5-(2-THIENYL)-3-ISOXAZOLECARBOXAMIDE is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-5-(2-THIENYL)-3-ISOXAZOLECARBOXAMIDE typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized by the reaction of hydroxylamine with an α,β-unsaturated carbonyl compound.

    Coupling of the Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction such as the Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the isoxazole ring, potentially leading to ring opening and formation of amines.

    Substitution: The benzimidazole and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, ring-opened products.

    Substitution: Various substituted benzimidazole and thiophene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-5-(2-THIENYL)-3-ISOXAZOLECARBOXAMIDE would depend on its specific biological target. Generally, benzimidazole derivatives can interact with various enzymes and receptors, inhibiting their activity and leading to therapeutic effects. The compound may also interfere with DNA synthesis and cell division, contributing to its potential anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-5-(2-FURYL)-3-ISOXAZOLECARBOXAMIDE: Similar structure with a furan ring instead of a thiophene ring.

    N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-5-(2-PYRIDYL)-3-ISOXAZOLECARBOXAMIDE: Similar structure with a pyridine ring instead of a thiophene ring.

Uniqueness

N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-5-(2-THIENYL)-3-ISOXAZOLECARBOXAMIDE is unique due to the presence of the thiophene ring, which can impart specific electronic and steric properties, potentially leading to unique biological activities and interactions.

Properties

Molecular Formula

C16H12N4O2S

Molecular Weight

324.4 g/mol

IUPAC Name

N-(1-methylbenzimidazol-2-yl)-5-thiophen-2-yl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C16H12N4O2S/c1-20-12-6-3-2-5-10(12)17-16(20)18-15(21)11-9-13(22-19-11)14-7-4-8-23-14/h2-9H,1H3,(H,17,18,21)

InChI Key

DYRACQXVQKUWFE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1NC(=O)C3=NOC(=C3)C4=CC=CS4

Origin of Product

United States

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